molecular formula C15H12Cl2O3 B2731389 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 433240-98-3

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2731389
CAS No.: 433240-98-3
M. Wt: 311.16
InChI Key: UJBMWHMDSUISPV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dichlorobenzyl ether and a methoxy group

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(16)7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBMWHMDSUISPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains. The presence of the dichlorobenzyl moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy.

Anticancer Properties
The compound has been investigated for its potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in several cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. This compoundDichlorobenzyl etherAntimicrobial, Anticancer
2. 4-MethoxybenzaldehydeMethoxy groupAntimicrobial
3. Benzaldehyde derivativesAldehyde functionalityAnticancer

Agricultural Science

Pesticidal Applications
The compound has been explored for its potential use as a pesticide. The dichlorobenzyl group may contribute to its effectiveness against various pests, making it a candidate for developing new agrochemicals. Studies have indicated that similar compounds can disrupt the nervous systems of insects, leading to their mortality.

Herbicidal Properties
Research into herbicidal applications has also been conducted. Compounds with similar structures have shown promise in inhibiting plant growth by interfering with key biochemical pathways essential for plant development.

Materials Science

Synthesis of Functional Materials
In materials science, this compound can serve as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with other organic compounds makes it valuable in creating materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies

  • Antimicrobial Activity Study
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzyl derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with a dichlorobenzyl moiety exhibited higher antibacterial activity compared to their non-chlorinated counterparts .
  • Anticancer Research
    In a recent investigation published in Cancer Research, researchers examined the effects of this compound on human cancer cell lines. The study concluded that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is not fully elucidated. it is believed to interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Comparison: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the methoxy group and the dichlorobenzyl ether. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 3-position can affect the electron density on the benzaldehyde ring, altering its chemical behavior and interaction with biological targets .

Biological Activity

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, also known by its CAS number 433240-98-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2O3. The structure includes a methoxy group and a dichlorobenzyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions often show enhanced activity against various microbial strains. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against pathogens .

Antitumor Activity

The compound's potential as an antitumor agent is supported by research indicating that similar benzaldehyde derivatives can inhibit cancer cell proliferation. A notable study demonstrated that compounds with a methoxy group at the ortho position relative to the aldehyde exhibited higher cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) compared to their non-methoxylated counterparts .

Table 1: Summary of Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
4-Chloro-3-methoxybenzaldehydeMDA-MB-23115.5Cell cycle arrest
5-Methyl-2-(5-methyl-1H-pyrazole)MCF-78.0ROS generation

Note: TBD = To Be Determined

Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise in reducing inflammation. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, studies on related compounds have reported a reduction in TNF-alpha levels upon treatment, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. The presence of the dichlorobenzyl moiety is crucial for increasing lipophilicity and facilitating cellular uptake. Additionally, the methoxy group appears to play a significant role in modulating the compound's reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

Functional GroupEffect on Activity
Methoxy (-OCH3)Increases cytotoxicity
Dichloro (-Cl)Enhances antimicrobial activity
Aldehyde (-CHO)Essential for antitumor effects

Case Studies

  • Antimicrobial Efficacy : A study evaluated various substituted benzaldehydes against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichloro substitutions exhibited significant antibacterial properties compared to unsubstituted analogs .
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on breast cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, with preliminary data suggesting an IC50 value that warrants further investigation .

Q & A

Basic: What are the common synthetic routes for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde?

Methodological Answer:
A widely used approach involves condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde analogs are synthesized by reacting aldehydes with nucleophiles like hydrazinopyridine in ethanol, catalyzed by acetic acid . Key steps include:

  • Stoichiometry: Equimolar ratios of aldehyde and nucleophile (e.g., 5 mmol each).
  • Solvent: Ethanol or dichloromethane for solubility and reaction monitoring via TLC.
  • Catalysis: Acetic acid (10 drops) accelerates imine formation.
  • Purification: Vacuum filtration and sequential washing with water/methanol to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Room temperature for 3 hours, followed by open-air stirring to evaporate solvents gently, minimizing side reactions .
  • Catalyst Screening: Testing alternatives to acetic acid (e.g., Lewis acids) for enhanced regioselectivity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) for challenging separations, especially when byproducts like dichlorinated isomers form .
  • Real-Time Monitoring: Use of NMR or FTIR to track intermediate formation and adjust reaction time .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR: Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • FTIR: Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • HRMS: Confirm molecular ion ([M+H]+) with <0.5 ppm error (e.g., calculated 334.1556 vs. observed 334.1553) .

Advanced: How to address conflicting spectral data between synthesized batches?

Methodological Answer:

  • Deuterated Solvent Consistency: Ensure uniform use of DMSO-d6 to eliminate solvent shift variability .
  • X-ray Crystallography: Resolve ambiguities via single-crystal analysis (e.g., bond angles like C4–O2–C8 = 117.4°) .
  • Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by analyzing spectra at 298 K vs. higher temperatures .
  • Cross-Validation: Compare with analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde) to identify substituent-specific shifts .

Advanced: What strategies assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., 175–176°C melting point) .
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
  • pH Stability: Incubate in buffered solutions (pH 1–13) and quantify intact compound using LC-MS .

Advanced: How to evaluate biological activity in enzyme inhibition assays?

Methodological Answer:

  • Tyrosinase Inhibition: Adapt protocols from , using mushroom tyrosinase (IC50 determination via UV-Vis at 475 nm).
  • Competitive Inhibition Analysis: Vary substrate (L-DOPA) and inhibitor concentrations to calculate Ki values .
  • Cellular Assays: Test cytotoxicity in HEK293 cells (MTT assay) to rule out non-specific effects .

Basic: What are the key impurities to monitor during synthesis?

Methodological Answer:

  • Byproducts: Look for dichlorinated isomers (e.g., 2,4-dichloro vs. 3,4-dichloro derivatives) via HPLC-MS .
  • Unreacted Starting Materials: Track residual 2,4-dichlorobenzyl chloride using GC-FID .
  • Oxidative Degradation: Monitor aldehyde oxidation to carboxylic acids via FTIR (loss of C=O peak at ~1700 cm⁻¹) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Replace methoxy with ethoxy/propoxy groups to assess steric effects .
  • Bioisosteres: Substitute the benzyloxy group with thioether or amine analogs .
  • Molecular Docking: Use software (AutoDock Vina) to predict binding modes with target enzymes (e.g., cytochrome P450) .

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